Chlorhydrate de 1-(oxazol-5-yl)éthanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 1-(Oxazol-5-yl)ethanamine hydrochloride often involves multistep synthetic routes that may include the formation of oxazole rings via cyclization reactions. A novel consecutive three-component synthesis of 1-(hetero)-aryl-2-(2-(hetero)aryl-oxazol-5-yl)ethanones, which may share similarities with the synthesis of 1-(Oxazol-5-yl)ethanamine hydrochloride, starts from propargyl amine and acid chlorides. This method is based on an amidation-coupling-cycloisomerization (ACCI) sequence, highlighting the complexity and innovation in synthesizing oxazole-containing compounds (Merkul & Müller, 2006).

Applications De Recherche Scientifique

Activité antimicrobienne

Il a été constaté que les dérivés de l'oxazole présentent une activité antimicrobienne significative . Par exemple, certains dérivés de l'oxazole ont été synthétisés et testés pour leur potentiel antibactérien contre diverses souches telles que S. aureus, S. pyogenes, P. aeruginosa et E. coli .

Propriétés anticancéreuses

Les dérivés de l'oxazole ont également été étudiés pour leurs propriétés anticancéreuses potentielles . Le motif de substitution dans les dérivés de l'oxazole joue un rôle essentiel dans la définition des activités biologiques, y compris les effets anticancéreux .

Activité anti-inflammatoire

Il a été constaté que les dérivés de l'oxazole présentent une activité anti-inflammatoire . Cela fait d'eux des candidats potentiels pour le développement de nouveaux médicaments anti-inflammatoires .

Activité antidiabétique

Certains dérivés de l'oxazole ont montré une activité antidiabétique . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux traitements contre le diabète .

Propriétés anti-obésité

La recherche a indiqué que certains dérivés de l'oxazole peuvent avoir des propriétés anti-obésité . Cela pourrait les rendre utiles dans le développement de traitements contre l'obésité

Orientations Futures

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They have been investigated in the advancement of novel compounds which show favorable biological activities . The important information presented in the retrieved sources will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Mécanisme D'action

Target of Action

Oxazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets due to their heterocyclic nature . These targets often include enzymes, receptors, and other proteins, and the specific target can vary depending on the substitution pattern of the oxazole ring .

Mode of Action

Oxazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The presence of the oxazole ring, a heterocyclic structure with one oxygen and one nitrogen atom, can contribute to these interactions .

Biochemical Pathways

Oxazole derivatives have been reported to influence a variety of biological pathways, including those involved in antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Pharmacokinetics

The pharmacokinetic properties of a compound can be influenced by factors such as its molecular size, structure, and the presence of functional groups .

Result of Action

Oxazole derivatives have been reported to exhibit a wide range of biological activities, which can result in various cellular effects depending on the specific target and mode of action .

Action Environment

The action, efficacy, and stability of 1-(Oxazol-5-yl)ethanamine hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . .

Propriétés

IUPAC Name |

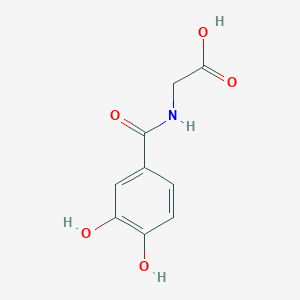

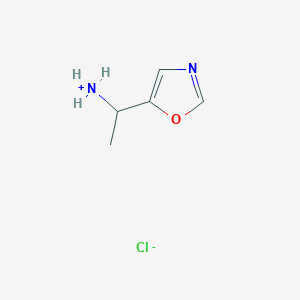

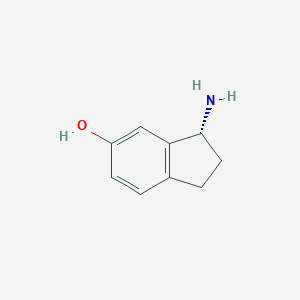

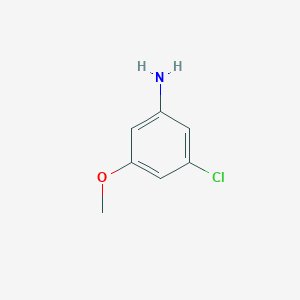

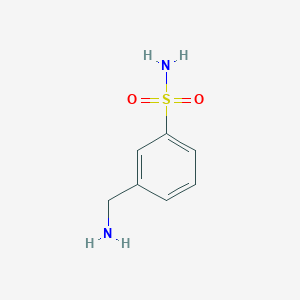

1-(1,3-oxazol-5-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-4(6)5-2-7-3-8-5;/h2-4H,6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXBEHNEVNFOPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CO1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856182 |

Source

|

| Record name | 1-(1,3-Oxazol-5-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

317830-75-4 |

Source

|

| Record name | 1-(1,3-Oxazol-5-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)

![N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B31995.png)